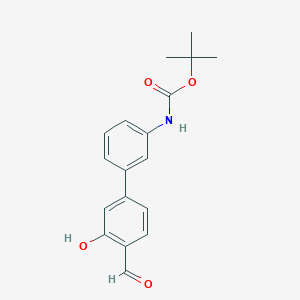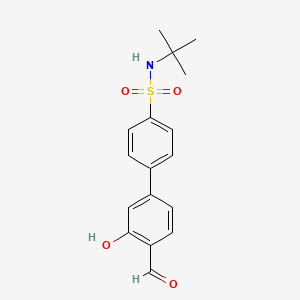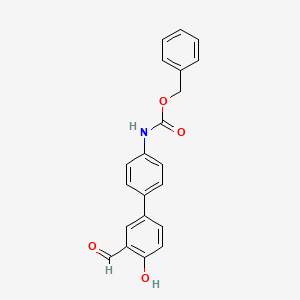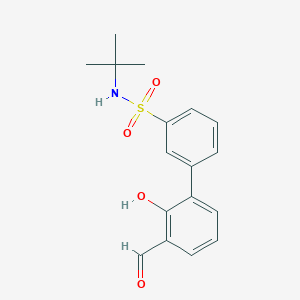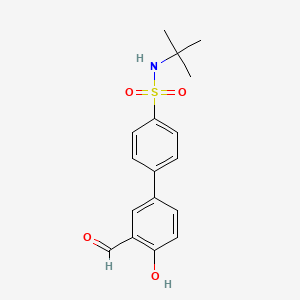
4-(4-t-Butylsulfamoylphenyl)-2-formylphenol, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-t-Butylsulfamoylphenyl)-2-formylphenol, 95% (4-t-Butylsulfamoylphenol) is an aromatic sulfonamide compound with a molecular formula of C13H17NO3S. It is a white solid that is soluble in water, ethanol, and other organic solvents. It is a widely used reagent in organic synthesis, and it has been studied for its potential applications in scientific research.
Mecanismo De Acción
4-t-Butylsulfamoylphenol acts as an inhibitor of the enzyme choline acetyltransferase (ChAT). ChAT is involved in the synthesis of the neurotransmitter acetylcholine. Acetylcholine is a neurotransmitter that plays a key role in the regulation of many functions in the body, such as muscle contraction, learning and memory, and sleep. 4-t-Butylsulfamoylphenol inhibits the activity of ChAT, which prevents the synthesis of acetylcholine, thereby reducing its effects on the body.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-t-butylsulfamoylphenol have been studied in both animals and humans. In animals, 4-t-butylsulfamoylphenol has been found to reduce the levels of acetylcholine in the brain, which can lead to decreased muscle contraction, learning and memory deficits, and sleep disturbances. In humans, 4-t-butylsulfamoylphenol has been found to reduce the levels of acetylcholine in the brain, which can lead to decreased concentration and memory deficits.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 4-t-butylsulfamoylphenol in laboratory experiments include its availability, low cost, and ease of use. Additionally, it is a relatively safe compound that does not produce any toxic by-products. The main limitation of using 4-t-butylsulfamoylphenol in laboratory experiments is that it has a short half-life, which means that it must be used quickly and in small amounts.
Direcciones Futuras
The potential future directions for 4-t-butylsulfamoylphenol include its use as a therapeutic agent for the treatment of neurological disorders, such as Alzheimer’s disease, Parkinson’s disease, epilepsy, and depression. Additionally, it could be used to study the effects of acetylcholine on the nervous system, as well as the effects of other neurotransmitters, such as glutamate and GABA. Furthermore, 4-t-butylsulfamoylphenol could be used to study the effects of acetylcholine on muscle contraction, learning and memory, and sleep. Finally, 4-t-butylsulfamoylphenol could be used to develop new drugs and treatments for neurological disorders.
Métodos De Síntesis
4-t-Butylsulfamoylphenol can be synthesized through a three-step process. The first step is the reaction of 4-t-butylphenol with sulfamic acid, which yields 4-t-butylsulfamoylphenol and water. The second step is the reaction of 4-t-butylsulfamoylphenol with formic acid, which yields 4-(4-t-butylsulfamoylphenyl)-2-formylphenol. The third and final step is purification of the product, which is done by recrystallization.
Aplicaciones Científicas De Investigación
4-t-Butylsulfamoylphenol has been studied for its potential applications in scientific research. It has been used as an inhibitor of the enzyme choline acetyltransferase (ChAT), which is involved in the synthesis of the neurotransmitter acetylcholine. It has also been used to study the effects of acetylcholine on the nervous system. Additionally, 4-t-butylsulfamoylphenol has been used to study the effects of other neurotransmitters, such as glutamate and GABA, on the nervous system.
Propiedades
IUPAC Name |
N-tert-butyl-4-(3-formyl-4-hydroxyphenyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO4S/c1-17(2,3)18-23(21,22)15-7-4-12(5-8-15)13-6-9-16(20)14(10-13)11-19/h4-11,18,20H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GELNLSUCYFWVPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NS(=O)(=O)C1=CC=C(C=C1)C2=CC(=C(C=C2)O)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


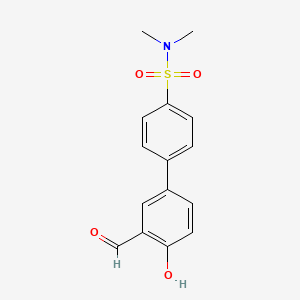



![2-Formyl-4-[3-(pyrrolidinylsulfonyl)phenyl]phenol, 95%](/img/structure/B6379154.png)
![2-Formyl-5-[3-(pyrrolidinylsulfonyl)phenyl]phenol, 95%](/img/structure/B6379166.png)
![2-Formyl-6-[4-(pyrrolidinylsulfonyl)phenyl]phenol, 95%](/img/structure/B6379167.png)
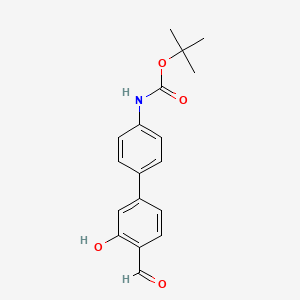
![2-Formyl-5-[4-(pyrrolidinylsulfonyl)phenyl]phenol, 95%](/img/structure/B6379179.png)
